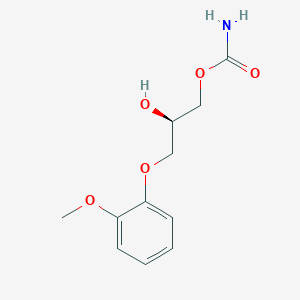
(R)-Methocarbamol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methocarbamol is a chiral compound used primarily as a muscle relaxant. It is the R-enantiomer of methocarbamol, which means it has a specific three-dimensional arrangement that distinguishes it from its S-enantiomer. This compound is commonly prescribed to alleviate muscle spasms and discomfort associated with acute musculoskeletal conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methocarbamol typically involves the reaction of guaiacol with phosgene to form the intermediate, 2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate. This intermediate is then subjected to chiral resolution to obtain the desired R-enantiomer. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of ®-Methocarbamol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the production of the R-enantiomer while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
®-Methocarbamol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of methocarbamol, such as its quinone and alcohol forms, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-Methocarbamol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study chiral resolution and enantiomeric purity.
Biology: Researchers use it to investigate its effects on muscle cells and neuromuscular junctions.
Medicine: It is studied for its potential therapeutic effects in treating muscle spasms and related conditions.
Industry: It is used in the formulation of muscle relaxant medications and as a reference standard in quality control processes.
Wirkmechanismus
®-Methocarbamol exerts its muscle relaxant effects by acting on the central nervous system. It inhibits the transmission of nerve impulses in the spinal cord and brain, leading to a reduction in muscle spasms. The exact molecular targets and pathways involved include the modulation of gamma-aminobutyric acid (GABA) receptors and inhibition of synaptic transmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methocarbamol (racemic mixture): Contains both R- and S-enantiomers.
Carisoprodol: Another muscle relaxant with a similar mechanism of action.
Cyclobenzaprine: A muscle relaxant with a different chemical structure but similar therapeutic effects.
Uniqueness
®-Methocarbamol is unique due to its specific chiral configuration, which may result in different pharmacokinetic and pharmacodynamic properties compared to its S-enantiomer and racemic mixture. This enantiomer-specific activity can lead to variations in efficacy and side effect profiles, making ®-Methocarbamol a valuable compound for targeted therapeutic applications.
Eigenschaften
Molekularformel |
C11H15NO5 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
[(2R)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m1/s1 |
InChI-Schlüssel |
GNXFOGHNGIVQEH-MRVPVSSYSA-N |
Isomerische SMILES |
COC1=CC=CC=C1OC[C@H](COC(=O)N)O |
Kanonische SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


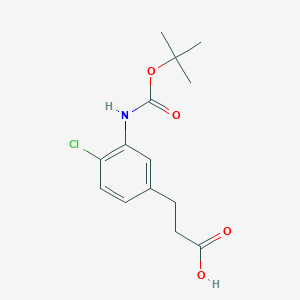
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)

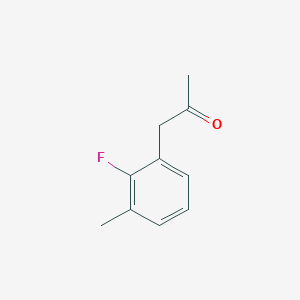
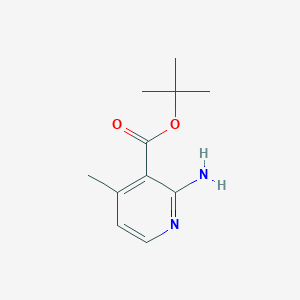
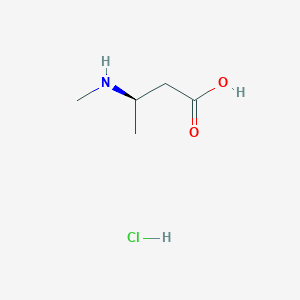
![2',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13577521.png)
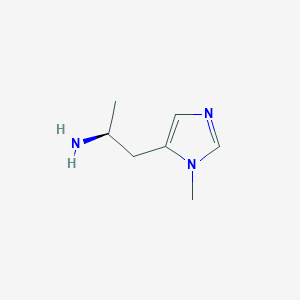
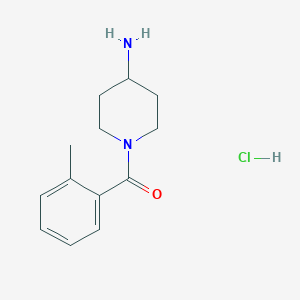
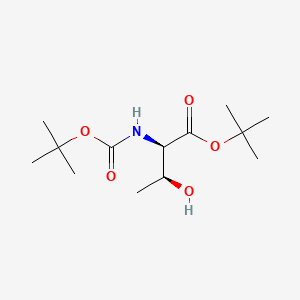
![1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B13577538.png)
![2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride](/img/structure/B13577545.png)
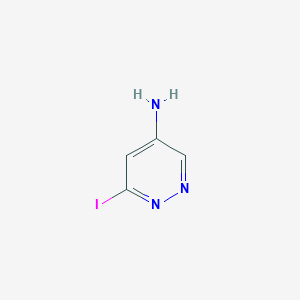
![Methyl 5-amino-6,7,8,9-tetrahydro-5h-benzo[7]annulene-5-carboxylate](/img/structure/B13577558.png)
